molecular formula C23H25N3O5S B11241271 N-(4-ethoxyphenyl)-3-{[2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}propanamide

N-(4-ethoxyphenyl)-3-{[2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}propanamide

Cat. No.: B11241271
M. Wt: 455.5 g/mol
InChI Key: FZQVESBQHAQSFB-UHFFFAOYSA-N
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Description

N-(4-ETHOXYPHENYL)-3-[2-ETHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENESULFONYL]PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an ethoxyphenyl group, a dihydropyridazinyl group, and a benzenesulfonyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHOXYPHENYL)-3-[2-ETHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENESULFONYL]PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of 4-ethoxyphenol with an appropriate reagent to introduce the ethoxy group.

    Synthesis of the Dihydropyridazinyl Intermediate: This involves the cyclization of a suitable precursor to form the dihydropyridazinyl ring.

    Coupling of Intermediates: The final step involves coupling the ethoxyphenyl and dihydropyridazinyl intermediates with a benzenesulfonyl chloride under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHOXYPHENYL)-3-[2-ETHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENESULFONYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the ethoxyphenyl and benzenesulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

N-(4-ETHOXYPHENYL)-3-[2-ETHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENESULFONYL]PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-3-[2-ETHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENESULFONYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-METHOXYPHENYL)-3-[2-ETHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENESULFONYL]PROPANAMIDE
  • N-(4-FLUOROPHENYL)-3-[2-ETHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENESULFONYL]PROPANAMIDE

Uniqueness

N-(4-ETHOXYPHENYL)-3-[2-ETHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENESULFONYL]PROPANAMIDE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds with different substituents, potentially leading to unique applications and effects.

Properties

Molecular Formula

C23H25N3O5S

Molecular Weight

455.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-3-[2-ethyl-5-(6-oxo-1H-pyridazin-3-yl)phenyl]sulfonylpropanamide

InChI

InChI=1S/C23H25N3O5S/c1-3-16-5-6-17(20-11-12-23(28)26-25-20)15-21(16)32(29,30)14-13-22(27)24-18-7-9-19(10-8-18)31-4-2/h5-12,15H,3-4,13-14H2,1-2H3,(H,24,27)(H,26,28)

InChI Key

FZQVESBQHAQSFB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NNC(=O)C=C2)S(=O)(=O)CCC(=O)NC3=CC=C(C=C3)OCC

Origin of Product

United States

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